molecular formula C15H11F3N2S B2709221 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol CAS No. 565165-39-1

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol

Cat. No.: B2709221
CAS No.: 565165-39-1
M. Wt: 308.32
InChI Key: BRNBRHWUBRSRJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol typically involves the reaction of appropriate benzimidazole derivatives with benzyl halides and trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways, is ongoing.

    Industry: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which can significantly impact its chemical behavior and biological activity.

Properties

IUPAC Name

3-benzyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2S/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBRHWUBRSRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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